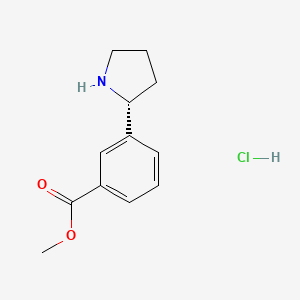![molecular formula C18H14FN5OS B3005963 N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1358908-69-6](/img/structure/B3005963.png)
N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide" is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class, which is known for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for various biological activities, such as antimicrobial and positive inotropic effects . These compounds are characterized by a triazoloquinoxaline core, which is modified with different substituents to enhance their biological activity.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting with the formation of the triazoloquinoxaline core followed by the introduction of various functional groups. For instance, the synthesis of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides includes the use of spectral data for structure confirmation, such as LC-MS, IR, and 1H-NMR spectra, along with elemental analysis . The synthesis process is likely to be similar for the compound , with the specific introduction of a 3-fluorophenyl group and a methyl group on the triazoloquinoxaline moiety.
Molecular Structure Analysis
The molecular structure of triazoloquinoxaline derivatives is crucial for their biological activity. The presence of the triazolo ring fused to the quinoxaline system forms a rigid structure that can interact with biological targets. The substitution pattern, particularly the introduction of a fluorine atom, can significantly influence the binding affinity and selectivity of the compound towards its targets . The molecular docking studies mentioned in the papers suggest that these compounds can fit into the active sites of enzymes, indicating a possible mechanism of action .
Chemical Reactions Analysis
The chemical reactivity of triazoloquinoxaline derivatives is influenced by the presence of the acetamide group and the heterocyclic system. These compounds can undergo various chemical reactions, such as nucleophilic substitution or addition, depending on the functional groups present. The thioacetamide moiety, in particular, can be reactive towards electrophiles or participate in redox reactions . The fluorine atom on the phenyl ring can also affect the electronic properties of the molecule, potentially leading to specific reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinoxaline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a fluorine atom can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties, such as absorption and distribution . The stability of the compound under physiological conditions is also an important factor, as it determines the compound's shelf life and suitability for in vivo studies. The antimicrobial activity of related compounds suggests that they are stable enough to exert biological effects .
Scientific Research Applications
Synthesis and Chemical Properties
- Various chemical compounds containing the triazoloquinoxaline moiety, such as N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide, are synthesized for potential applications in medicinal chemistry. For instance, Fathalla (2015) describes the synthesis of related methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates via the DCC coupling method, showcasing the compound's chemical versatility (Fathalla, 2015).
Anticancer and Antimicrobial Activities
- Compounds with a triazoloquinoxaline structure have been explored for their potential anticancer properties. Reddy et al. (2015) synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, including compounds similar to N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
- Additionally, compounds with the triazoloquinoxaline core have shown antimicrobial activity. Yurttaş et al. (2020) studied new 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing quinoline rings for antimicrobial properties, indicating the potential of similar compounds in microbial inhibition (Yurttaş et al., 2020).
Cardiac Applications
- Triazoloquinoxaline derivatives have been evaluated for their positive inotropic activity, which can have implications in cardiac therapies. Zhang et al. (2008) synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, demonstrating favorable activity compared to standard drugs in increasing stroke volume in rabbit hearts (Zhang et al., 2008).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-11-22-23-17-18(21-14-7-2-3-8-15(14)24(11)17)26-10-16(25)20-13-6-4-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAOHFJAFOHCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3005880.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005881.png)
![4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3005882.png)


![1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B3005885.png)
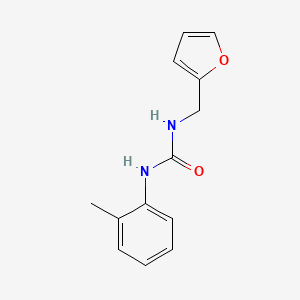
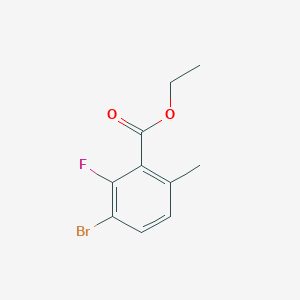
![2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B3005892.png)
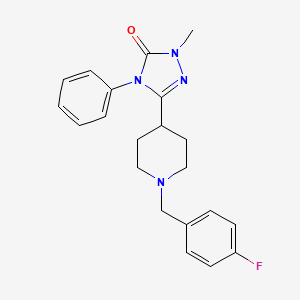
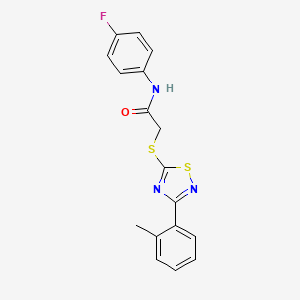
![Tert-butyl 8-benzyl-6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3005897.png)
